

Physicochemical Characteristics of Linoleyl Laurate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Linoleyl laurate*

Cat. No.: B15551482

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleyl laurate (CAS 914926-18-4) is a wax ester formed from the esterification of linoleyl alcohol and lauric acid.^[1] As an unsaturated ester, its physicochemical properties are of significant interest in various fields, including cosmetics, pharmaceuticals, and material science. This technical guide provides a comprehensive overview of the core physicochemical characteristics of **linoleyl laurate**, detailed experimental protocols for their determination, and an analysis of its stability. Due to the limited availability of specific experimental data for **linoleyl laurate** in publicly accessible literature, this guide emphasizes the methodologies for characterization and provides data for analogous compounds for comparative context.

Core Physicochemical Properties

Linoleyl laurate's structure, featuring a long unsaturated alkyl chain from linoleyl alcohol and a saturated chain from lauric acid, dictates its physical and chemical behaviors.

Table 1: General Physicochemical Properties of Linoleyl Laurate

Property	Value/Description	Source
Molecular Formula	C ₃₀ H ₅₆ O ₂	[2]
Molecular Weight	448.76 g/mol	[2]
Physical State	Liquid at room temperature	
Solubility	Insoluble in water. Soluble in organic solvents such as aromatic solvents, chloroform, ethers, esters, and ketones. [3] Temperature-dependent solubility in ethanol has been observed for similar wax compounds. [4]	

Quantitative Data and Comparative Analysis

Specific experimental values for the melting point, boiling point, and density of **linoleyl laurate** are not readily available in the cited literature. However, data for structurally related esters can provide valuable benchmarks.

Table 2: Physicochemical Data of Analogous Fatty Acid Esters

Property	Methyl Laurate	Isoamyl Laurate
Molecular Formula	C ₁₃ H ₂₆ O ₂	C ₁₇ H ₃₄ O ₂
Molecular Weight	214.34 g/mol	270.45 g/mol
Melting Point	4-5 °C	Not available
Boiling Point	262 °C (at 766 mmHg)	311-312 °C (at 760 mmHg)
Density	0.87 g/mL (at 25 °C)	0.853-0.859 g/mL
Solubility in Water	Insoluble (0.00759 g/L at 25 °C)	Insoluble

Source: Methyl Laurate[5], Isoamyl Laurate[6]

Stability Profile

The presence of double bonds in the linoleyl moiety makes **linoleyl laurate** susceptible to oxidation. Understanding its stability is crucial for formulation and storage.

Hydrolytic Stability: Esters are prone to hydrolysis, especially under acidic or alkaline conditions, to yield the corresponding alcohol and carboxylic acid. The rate of hydrolysis is generally lowest in a slightly acidic to neutral pH range (pH 4-8).[7]

Oxidative Stability: The polyunsaturated nature of the linoleyl group makes oxidative degradation a primary concern. Oxidation can be initiated by factors such as heat, light, and the presence of metal ions. This process typically involves the formation of hydroperoxides, which can further break down into a variety of secondary oxidation products, leading to changes in odor, color, and viscosity. Esterification of linoleic acid has been shown to enhance its oxidative stability.[8][9]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of esters like **linoleyl laurate** are provided below.

Determination of Boiling Point by Gas Chromatography (GC)

This method is adapted from the standard test method for determining the boiling range distribution of fatty acid methyl esters (FAME).[10][11]

Objective: To determine the boiling point distribution of **linoleyl laurate**.

Methodology:

- Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for high-temperature analysis is used.[11]

- Sample Preparation: A dilute solution of **linoleyl laurate** in a suitable solvent is prepared. A mixture of n-paraffins is used as a calibration standard.
- Chromatographic Conditions: The column oven temperature is increased at a reproducible linear rate to separate the components by their boiling points.[11]
- Data Analysis: The retention times of the n-paraffin standards are used to establish a correlation between retention time and boiling point. The boiling point of **linoleyl laurate** is determined by comparing its retention time to this calibration curve.

Determination of Density

Objective: To measure the density of liquid **linoleyl laurate**.

Methodology:

- Equipment: A calibrated graduated cylinder and a precision balance are required.[12][13]
- Procedure: a. Record the mass of the clean, dry graduated cylinder.[13] b. Measure a known volume of **linoleyl laurate** using the graduated cylinder. c. Record the mass of the graduated cylinder containing the **linoleyl laurate**.[13] d. Calculate the mass of the **linoleyl laurate** by subtracting the mass of the empty cylinder.
- Calculation: Density is calculated using the formula: Density = Mass / Volume.[12] The result is typically expressed in g/mL.

Determination of Solubility

Objective: To assess the solubility of **linoleyl laurate** in various solvents.

Methodology:

- Materials: A range of solvents (e.g., water, ethanol, acetone, chloroform, aromatic solvents) and test tubes are needed.
- Procedure: a. Add a small, known amount of **linoleyl laurate** to a test tube. b. Add a small volume of the selected solvent and agitate the mixture. c. Observe for dissolution. If the ester dissolves, continue adding the ester in known increments until saturation is reached or a

predetermined concentration is achieved. d. The solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by measuring the amount of solute dissolved in a given volume of solvent at a specific temperature.

Assessment of Oxidative Stability

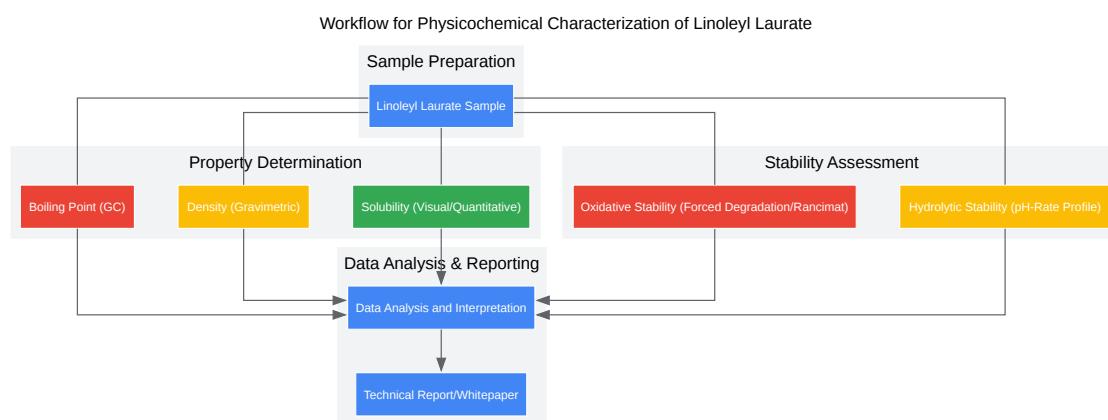
Objective: To evaluate the resistance of **linoleyl laurate** to oxidation under accelerated conditions.

Methodology:

- Forced Degradation Study: a. Sample Preparation: Prepare samples of **linoleyl laurate**.^[7] b. Stress Conditions: Expose the samples to various stress conditions, such as elevated temperature (e.g., in a calibrated oven), light (in a photostability chamber), and oxidizing agents (e.g., 3% hydrogen peroxide).^[7] c. Analysis: At specified time points, analyze the samples using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining **linoleyl laurate** and detect degradation products.^[7] Gas chromatography can also be used to measure volatile secondary oxidation products.^[14]
- Rancimat Method: a. Instrumentation: An oxidation stability analyzer (Rancimat) is used.^[15] b. Procedure: A sample of the oil is heated while a constant stream of air is passed through it. The volatile oxidation products are collected in a measuring vessel containing deionized water, and the change in conductivity is measured.^[15] c. Data Analysis: The induction period, which is the time until a rapid increase in conductivity occurs, is determined. A longer induction period indicates higher oxidative stability.^[15]

Assessment of Hydrolytic Stability

Objective: To determine the rate of hydrolysis of **linoleyl laurate** under different pH conditions.


Methodology:

- pH-Rate Profile Study: a. Sample Preparation: Prepare solutions of **linoleyl laurate** in aqueous buffers of different pH values (e.g., pH 2, 4, 7, 9, 12). b. Incubation: Incubate the solutions at a constant temperature. c. Analysis: At various time intervals, withdraw aliquots and quantify the amount of remaining **linoleyl laurate** using a suitable analytical technique

like HPLC. d. Data Analysis: Plot the concentration of **linoleyl laurate** versus time for each pH to determine the rate of degradation. A plot of the degradation rate constant versus pH will reveal the pH of maximum stability.

Visualizations

Experimental Workflow for Physicochemical Characterization

[Click to download full resolution via product page](#)

Caption: Workflow for Physicochemical Characterization.

Conclusion

Linoleyl laurate is a liquid wax ester with predictable solubility in organic solvents and insolubility in water. While specific quantitative data for its melting point, boiling point, and density are not widely published, established analytical methods can be readily applied for their determination. Its unsaturated nature necessitates a thorough evaluation of its oxidative and hydrolytic stability for any application, particularly in drug development where formulation stability is paramount. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers and scientists working with **linoleyl laurate** and other similar unsaturated esters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. larodan.com [larodan.com]
- 2. LINOLEYL LAURATE | 914926-18-4 | INDOFINE Chemical Company [indofinechemical.com]
- 3. Wax esters | Cyberlipid [cyberlipid.gerli.com]
- 4. Temperature-dependent solubility of wax compounds in ethanol | Semantic Scholar [semanticscholar.org]
- 5. Methyl Laurate | C13H26O2 | CID 8139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Isoamyl Laurate | C17H34O2 | CID 61386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. store.astm.org [store.astm.org]
- 11. kaycantest.com [kaycantest.com]
- 12. homesciencetools.com [homesciencetools.com]

- 13. youtube.com [youtube.com]
- 14. scholarworks.uark.edu [scholarworks.uark.edu]
- 15. Accelerated Solvent Extraction, Chemical Modification, and Free-Radical Polymerization of Canola (*Brassica napus*), Carinata (*Brassica carinata*), and Crambe (*Crambe abyssinica*) Oils | MDPI [mdpi.com]
- To cite this document: BenchChem. [Physicochemical Characteristics of Linoleyl Laurate: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15551482#physicochemical-characteristics-of-linoleyl-laurate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com